molecular formula C11H18N2O2 B1207947 1-(7-Carboxyheptyl)imidazole CAS No. 68887-68-3

1-(7-Carboxyheptyl)imidazole

Cat. No. B1207947
CAS RN: 68887-68-3
M. Wt: 210.27 g/mol
InChI Key: OUQGDTNNZRAKIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-(7-Carboxyheptyl)imidazole, often involves multi-step chemical processes that may include reactions such as nucleophilic substitutions, cycloadditions, and functional group transformations. One example of synthesizing highly functionalized imidazoles involves the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from aminopyridines and bromopyruvic acid, representing an advance over traditional in-flask methods due to its efficiency and the ability to avoid isolation of intermediates (Herath, Dahl, & Cosford, 2010).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring attached to a carboxyheptyl side chain. This structure can significantly influence its chemical reactivity and interaction with other molecules. Structural analyses, such as crystallography, can reveal details about the compound's geometry, intermolecular interactions, and potential for forming hydrogen bonds, which are crucial for its biological activity and chemical properties (Banerjee et al., 1999).

Chemical Reactions and Properties

Imidazole derivatives, including this compound, participate in various chemical reactions, reflecting their versatile chemical properties. They can act as ligands, form complexes with metals, and undergo reactions such as alkylation and acylation. The introduction of substituents into the imidazole ring or the carboxyheptyl side chain can significantly affect the compound's chemical reactivity and its ability to inhibit specific enzymes or receptors, indicating a clear structure-activity relationship (Wiglenda et al., 2005).

Scientific Research Applications

Thromboxane Synthetase Inhibition

1-(7-Carboxyheptyl)imidazole has been studied for its role as an inhibitor of thromboxane synthetase. Research shows that it can prolong bleeding time by inhibiting platelet thromboxane B2 production, suggesting its potential in affecting blood coagulation and platelet aggregation without significantly impacting other aspects of blood clotting mechanisms (Butler et al., 1982).

Structure-Activity Relationships in Imidazole Derivatives

Studies on the structure-activity relationships of imidazole derivatives, including this compound, have explored their inhibitory potency on thromboxane synthetase. Modifications in the imidazole structure can significantly enhance its inhibitory effects, indicating a crucial role for these compounds in medicinal chemistry (Iizuka et al., 1981).

Imidazoles in Estrogen Receptor Interaction and Cyclooxygenase Inhibition

Research has been conducted on 1H-imidazoles, a category that includes this compound, for their interactions with estrogen receptors and their role as inhibitors of cyclooxygenase enzymes. This indicates their potential use in anti-cancer therapies and as anti-inflammatory agents (Wiglenda et al., 2005).

Broad Bioactivities of Imidazole-Based Compounds

Imidazole-based compounds, such as this compound, have shown a wide range of bioactivities in clinical and medicinal applications. Their unique structural features allow them to interact with various enzymes and receptors, making them useful in treating diverse diseases, including cancer, infectious diseases, and inflammatory conditions (Zhang et al., 2014).

Prostaglandin Endoperoxides Redirection

This compound has been studied for its ability to redirect prostaglandin production from thromboxane to prostacyclin. This redirection is significant in understanding the compound's impact on various physiological processes, especially those related to inflammation and coagulation (Maguire & Wallis, 1983).

Mechanism of Action

Target of Action

1-(7-Carboxyheptyl)imidazole, abbreviated as 1C7I, is an aliphatic imidazole compound . It is known to be a thromboxane synthetase inhibitor . Thromboxane synthetase is an enzyme that plays a crucial role in the biosynthesis of thromboxane, a member of the eicosanoid family which are biologically active lipids that serve as signaling molecules. Thromboxane is involved in platelet aggregation and vasoconstriction, thus playing a significant role in blood clotting .

Biochemical Pathways

The biochemical pathways affected by 1C7I are likely related to the thromboxane synthesis pathway. By inhibiting thromboxane synthetase, 1C7I could disrupt the production of thromboxane, thereby affecting the downstream effects of thromboxane such as platelet aggregation and vasoconstriction. This could potentially lead to an anticoagulant effect, reducing the risk of blood clot formation .

Result of Action

The molecular and cellular effects of 1C7I’s action are likely related to its role as a thromboxane synthetase inhibitor. By inhibiting the synthesis of thromboxane, 1C7I could potentially reduce platelet aggregation and vasoconstriction, thereby affecting blood clot formation . .

Safety and Hazards

Imidazole compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Imidazole and its derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . Due to their enormous medicinal value, the research and development of imidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that 1-(7-Carboxyheptyl)imidazole and similar compounds may have promising future applications in drug development.

Biochemical Analysis

Biochemical Properties

1-(7-Carboxyheptyl)imidazole plays a significant role in biochemical reactions, particularly as an inhibitor of thromboxane A2 synthase . This enzyme is involved in the arachidonic acid cascade, which leads to the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane A2 synthase, this compound helps modulate vascular tone and platelet function. Additionally, it interacts with various other enzymes and proteins, including prostacyclin synthase and cyclooxygenase .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce the hematogenous spread of tumor cells by modulating the vascular prostacyclin/thromboxane A2 system . This compound also impacts the coronary vasoconstriction induced by hexarelin, a synthetic hexapeptide, by not involving prostaglandins and thromboxanes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It inhibits thromboxane A2 synthase by interacting with the enzyme’s active site, preventing the conversion of prostaglandin H2 to thromboxane A2 . This inhibition leads to a decrease in thromboxane A2 levels, thereby reducing vasoconstriction and platelet aggregation. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the arachidonic acid pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can reduce spontaneous metastasis from subcutaneous tumors when injected intraperitoneally . This suggests that the compound’s effects are sustained over time, making it a valuable tool for long-term studies on tumor metastasis and vascular modulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits thromboxane A2 synthase and reduces vasoconstriction and platelet aggregation . At higher doses, it may exhibit toxic or adverse effects. For example, in studies involving the Langendorff rat heart system, this compound did not affect coronary vasoconstriction induced by hexarelin, indicating a threshold effect . Careful dosage optimization is essential to maximize the compound’s therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the arachidonic acid cascade. It interacts with enzymes such as thromboxane A2 synthase, prostacyclin synthase, and cyclooxygenase . By inhibiting thromboxane A2 synthase, the compound affects the metabolic flux of arachidonic acid, leading to changes in the levels of various metabolites, including thromboxane A2 and prostacyclin . These interactions highlight the compound’s role in modulating vascular tone and platelet function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its effectiveness in modulating biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and optimizing its use in laboratory experiments.

properties

IUPAC Name

8-imidazol-1-yloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-11(15)6-4-2-1-3-5-8-13-9-7-12-10-13/h7,9-10H,1-6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQGDTNNZRAKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218965
Record name 1-Carboxyheptylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68887-68-3
Record name 1H-Imidazole-1-octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68887-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Carboxyheptylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068887683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Carboxyheptylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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